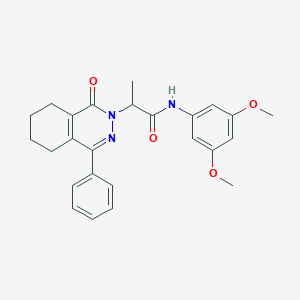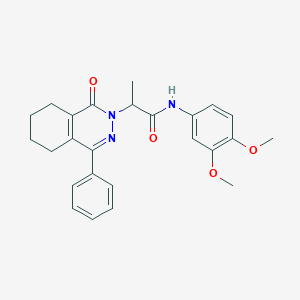
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as CPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of pyrrolidine-3-carboxylates and has been found to exhibit several interesting properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with the NMDA receptor. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This enhancement of the receptor activity leads to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to modulate the activity of other neurotransmitter systems such as the dopamine and serotonin systems. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield and relatively simple synthesis method. Additionally, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a modulator of other neurotransmitter systems such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its potential applications in other areas of research.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, or 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, is a promising compound for scientific research due to its potential applications in the field of neuroscience. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to modulate the activity of the NMDA receptor, leading to improved synaptic plasticity and learning and memory. Additionally, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several other biochemical and physiological effects that make it a potential candidate for the treatment of various disorders. While there are some limitations to using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments, its high yield and stability make it an attractive option for researchers. Further research is needed to fully understand the potential applications of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its future directions in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-chlorophenylacetic acid with 3-methoxyphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with pyrrolidine-3-carboxylic acid and triethylamine to obtain the final compound. The synthesis method is relatively simple, and the yield of the product is high, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit several interesting properties that make it a promising candidate for various research studies. One of the most significant applications of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is in the field of neuroscience. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By modulating the activity of the NMDA receptor, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has the potential to be used in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Nombre del producto |
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Fórmula molecular |
C21H20ClNO5 |
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13(20(25)14-6-8-16(22)9-7-14)28-21(26)15-10-19(24)23(12-15)17-4-3-5-18(11-17)27-2/h3-9,11,13,15H,10,12H2,1-2H3 |
Clave InChI |
IFROUWJXOWKTKL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










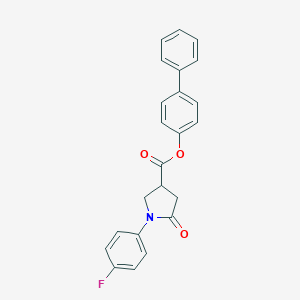
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)
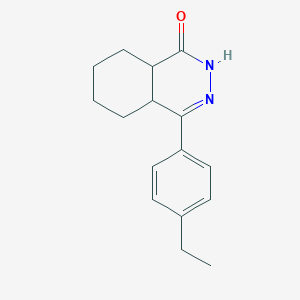
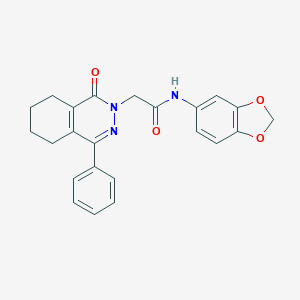
![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
